molecular formula C18H19F3N2O2 B2860854 N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide CAS No. 1421514-32-0

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2860854
CAS No.: 1421514-32-0
M. Wt: 352.357
InChI Key: CGZRMQIHDWOUOZ-UHFFFAOYSA-N
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Description

N-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzoyl moiety and a 2-hydroxyethyl chain substituted with a 4-(dimethylamino)phenyl group.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O2/c1-23(2)15-8-6-12(7-9-15)16(24)11-22-17(25)13-4-3-5-14(10-13)18(19,20)21/h3-10,16,24H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZRMQIHDWOUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzamide Derivatives

Compound Name Key Substituents Molecular Features
Target Compound: N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(trifluoromethyl)benzamide - 3-(Trifluoromethyl)benzamide
- 2-Hydroxyethyl chain
- 4-(Dimethylamino)phenyl
Combines polar (OH, dimethylamino) and lipophilic (CF₃) groups for balanced solubility and binding
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide () - 2-Hydroxybenzamide
- 4-Chloro-3-(trifluoromethyl)phenyl
Chlorine enhances electronegativity; lacks alkylamino groups, reducing basicity
2-[2-(Dimethylamino)ethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide () - 2-(Dimethylamino)ethoxy chain
- 3-(Trifluoromethyl)phenyl
Ethoxy linker increases flexibility; dimethylamino group may enhance CNS penetration
4-[[(3S)-3-(Dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide () - Pyrrolidinyl-dimethylamino group
- Pyrimidinylamino substituent
Designed for kinase inhibition (e.g., FLT3); bulky substituents optimize target binding
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) () - 3-Isopropoxyphenyl
- 2-(Trifluoromethyl)benzamide
Agricultural fungicide; isopropoxy group enhances environmental stability

Key Observations :

  • Trifluoromethyl Group : Common across all compounds for metabolic resistance and hydrophobicity.
  • Amino/Alkoxy Substituents: The target compound’s dimethylamino and hydroxyethyl groups distinguish it from agrochemical derivatives (e.g., flutolanil) and kinase inhibitors (), which prioritize bulkier or heterocyclic groups for target specificity .
  • Polarity : The hydroxyethyl group in the target compound may improve aqueous solubility compared to purely lipophilic analogs like flutolanil .

Key Observations :

  • The target compound’s synthesis is less complex than triazole-based derivatives () or kinase inhibitors (), which require cyclization or stereoselective steps.
  • Shared techniques include amide bond formation (e.g., benzoyl chloride with amines), as seen in and .

Pharmacological and Physicochemical Properties

While explicit bioactivity data for the target compound are unavailable, inferences can be drawn:

  • Solubility: The hydroxyethyl and dimethylamino groups likely enhance water solubility compared to purely aromatic analogs (e.g., ) .
  • Target Selectivity: The absence of heterocycles (cf. ) suggests a different mechanism, possibly targeting GPCRs or ion channels influenced by amino and hydroxyl motifs .
  • Agrochemical vs. Pharmaceutical Use : Unlike flutolanil (), the target compound’s polar groups make it less suited for environmental persistence but more viable for drug development .

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